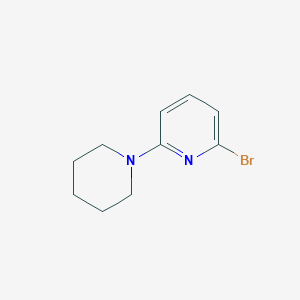

2-(4-bromophenoxy)-N-methylacetamide

説明

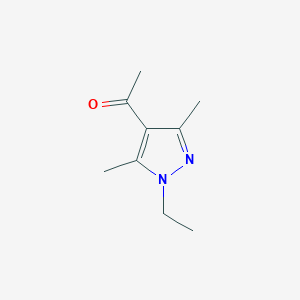

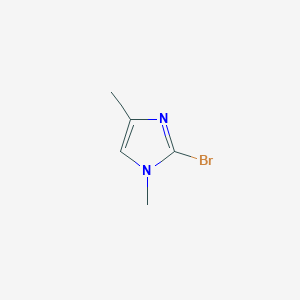

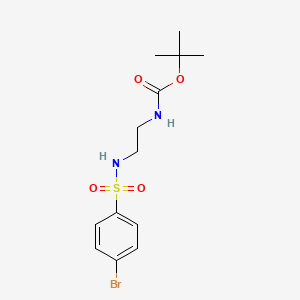

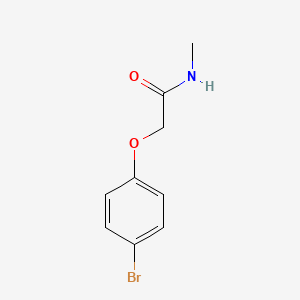

The compound 2-(4-bromophenoxy)-N-methylacetamide is a novel chemical entity that has been synthesized for potential applications in various fields, including as a pesticide. The synthesis of this compound involves the reaction of N-methylchloroacetamide with 4-phenoxyphenol in the presence of anhydrous potassium carbonate, using N,N-dimethylformamide (DMF) as a solvent. The reaction conditions are optimized to a temperature range of 75-85°C and a reaction time of 4 hours, with a molar ratio of N-methylchloroacetamide to 4-phenoxyphenol of 1.2:1.0. The yield of the compound exceeds 85%, and it has shown promising pharmacological effects against vegetable aphids, comparable to the pesticide fenoxycarb .

Synthesis Analysis

The synthesis of 2-(4-bromophenoxy)-N-methylacetamide is a straightforward process that results in high yields. The use of DMF as a solvent and anhydrous potassium carbonate as a base facilitates the reaction between N-methylchloroacetamide and 4-phenoxyphenol. The reaction temperature and time are critical parameters that have been optimized to ensure the highest yield and purity of the product. The synthesized compound's structure has been confirmed through various spectroscopic methods, including infrared spectroscopy (IR), mass spectrometry (MS), nuclear magnetic resonance (NMR), and elementary analysis .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure analysis of 2-(4-bromophenoxy)-N-methylacetamide, similar compounds have been studied using spectroscopic techniques and density functional theory (DFT). For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using FT-IR, UV-Vis, and X-ray diffraction techniques. The molecular geometry was optimized using DFT, and various analyses such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) were performed to understand the chemical activity and properties of the compound . These techniques could be applied to 2-(4-bromophenoxy)-N-methylacetamide to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity and interactions of compounds similar to 2-(4-bromophenoxy)-N-methylacetamide have been investigated using the electrophilicity-based charge transfer (ECT) method and charge transfer analysis. These studies can provide information on how the compound might interact with biological molecules such as DNA bases. The global reactivity parameters obtained from these analyses can predict the compound's behavior in various chemical reactions and its potential as a pharmacological agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-bromophenoxy)-N-methylacetamide can be inferred from its synthesis and molecular structure. The high yield and purity indicate that the compound is stable under the synthesis conditions. The spectroscopic characterization confirms the identity and purity of the compound. However, specific physical properties such as melting point, solubility, and stability under different conditions are not provided in the data. Similarly, the chemical properties such as reactivity with other compounds, toxicity, and environmental impact would require further empirical studies .

科学的研究の応用

Synthesis and Pharmacological Assessment

A novel concatenation of derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, was synthesized. Among these, certain compounds demonstrated cytotoxic, anti-inflammatory, analgesic, and antipyretic activities comparable to standard drugs. This indicates potential applications in pharmacological research (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial Properties

2-(4-bromophenoxy)-N-methylacetamide derivatives were synthesized and evaluated for antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Potential in Organic Chemistry and Analytical Chemistry

Research on the infrared spectrum of N-methylacetamide revealed insights into the formation of the amide infrared spectrum, indicating significance in fields like organic chemistry and analytical chemistry (Ji et al., 2020).

Exploration in Hemoglobin Modulation

Compounds including 2-(aryloxy)-2-methylpropionic acids were studied for their ability to decrease the oxygen affinity of human hemoglobin. This research could have implications in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Antioxidant and Biofilm Inhibition Activities

Research on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides demonstrated their potential as antioxidants and biofilm inhibitors, suggesting their application in food safety and pharmaceuticals (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).

Environmental Impact Studies

Studies on the transformation of bromophenols during chlorination processes in aquatic environments revealed insights into the environmental fate of these compounds during water treatment (Xiang et al., 2020).

将来の方向性

特性

IUPAC Name |

2-(4-bromophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGDOCGPOHQRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428705 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenoxy)-N-methylacetamide | |

CAS RN |

875621-88-8 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)